molecular formula C13H24Cl3N3 B2618748 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine CAS No. 869945-77-7

1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine

Cat. No.: B2618748
CAS No.: 869945-77-7
M. Wt: 328.71
InChI Key: JSMCMRICXLLMPX-UHFFFAOYSA-N
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Description

1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl ring attached to an ethanamine moiety. It is commonly used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine typically involves the reaction of 4-(4-methylpiperazin-1-yl)benzaldehyde with an appropriate amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest .

Comparison with Similar Compounds

1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-11(14)12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h3-6,11H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQCYCNMBPCKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCN(CC2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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